molecular formula C10H10BrFO2 B8777059 Ethyl 2-(bromomethyl)-3-fluorobenzoate CAS No. 114312-58-2

Ethyl 2-(bromomethyl)-3-fluorobenzoate

Cat. No.: B8777059
CAS No.: 114312-58-2
M. Wt: 261.09 g/mol
InChI Key: HCTSRCSPFWZIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(bromomethyl)-3-fluorobenzoate is a fluorinated aromatic ester characterized by a bromomethyl (-CH2Br) substituent at the ortho (2nd) position and a fluorine atom at the meta (3rd) position on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, alkylation processes, and the construction of complex heterocycles. Its bromomethyl group acts as a reactive handle for nucleophilic substitutions, while the fluorine atom modulates electronic properties and enhances metabolic stability in pharmaceutical applications.

Properties

CAS No.

114312-58-2

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-3-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6H2,1H3

InChI Key

HCTSRCSPFWZIGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Substituents: Bromo (-Br) at position 2, chloro (-Cl) at position 3, and fluoro (-F) at position 5.
  • Key Distinction : The absence of a bromomethyl group and the presence of chlorine increase steric bulk and alter electronic effects. Chlorine’s strong electron-withdrawing nature enhances electrophilic reactivity compared to bromomethyl.

Data Comparison :

Property This compound (Hypothetical) Ethyl 2-bromo-3-chloro-6-fluorobenzoate
Molecular Formula C9H8BrFO2 C9H7BrClFO2
Molecular Weight ~259.07 g/mol 293.51 g/mol
Key Reactivity Nucleophilic substitution (BrCH2-) Halogen exchange (Br/Cl)
Synthetic Utility Alkylation agent Polyhalogenated intermediate

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS 872593-29-8)

Structural Differences :

  • Substituents: 2-bromoethoxy (-OCH2CH2Br) at position 4 and fluoro (-F) at position 3.
  • Key Distinction : The bromoethoxy group introduces a flexible alkyl chain, enabling etherification reactions, unlike the rigid bromomethyl group.

Physicochemical Properties :

  • Molecular Formula: C11H12BrFO3
  • Molar Mass: 291.11 g/mol
  • Reactivity: Bromine in the ethoxy group facilitates alkylation or elimination reactions under basic conditions.

Ethyl α-(bromomethyl)acrylate Derivatives

Structural Differences :

  • Non-aromatic α,β-unsaturated esters with bromomethyl groups (e.g., ethyl α-(bromomethyl)acrylate).
  • Key Distinction : Conjugated double bonds enable cyclization reactions (e.g., Reformatsky-type reactions) to form α-methylene lactones, a feature absent in aromatic benzoates.

Key Takeaways

Reactivity Hierarchy :

  • Bromomethyl (CH2Br) > Bromoethoxy (OCH2CH2Br) > Bromo/Chloro (Br/Cl) in nucleophilic substitutions.

Applications :

  • This compound: Ideal for targeted alkylation in drug synthesis.
  • Polyhalogenated analogs: Suited for sequential cross-coupling reactions.
  • Ethoxy derivatives: Preferred for solubility-driven designs.

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